molecular formula C8H5ClN2 B101967 2-Chloro-1,8-naphthyridine CAS No. 15936-10-4

2-Chloro-1,8-naphthyridine

Cat. No.: B101967
CAS No.: 15936-10-4
M. Wt: 164.59 g/mol
InChI Key: HTIZLJISEUYGSA-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The presence of a chlorine atom at the second position of the naphthyridine ring system imparts unique chemical properties to this compound

Future Directions

1,8-Naphthyridines, including 2-Chloro-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on exploring this scaffold for other possible biological activities .

Biochemical Analysis

Cellular Effects

Some naphthyridine derivatives have shown antimicrobial properties, suggesting that they may influence cell function . The exact impact of 2-Chloro-1,8-naphthyridine on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known that naphthyridines can undergo various chemical reactions, including dehydrogenative coupling . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are still under study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reaction of N-(pyridine-2-yl)acetamide with dimethylformamide and phosphorus oxychloride through Vilsmeier-Haack cyclization . This method provides an efficient route to obtain the desired compound.

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of 2-aminopyridine as the starting material. The process includes chlorination and subsequent cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Tetrazolo Derivatives: Formed through substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,8-naphthyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.

Properties

IUPAC Name

2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIZLJISEUYGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408919
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-10-4
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,8-naphthyridine
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Synthesis routes and methods

Procedure details

1,8-Naphthyridin-2-ol (2.80 g, 19.16 mmol) was suspended in phosphorus oxychloride (100 ml, 1092 mmol) and heated at gentle reflux. The chlorination was followed by LC/MS and once the conversion was complete the reaction was evaporated to dryness and the residue partitioned between water (400 mL) and ethyl acetate (2×400 mL). The aqueous was extracted with additional ethyl acetate (2×400 mL). The combined organic layers were dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude compound was used without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-Chloro-1,8-naphthyridine?

A1: A prevalent synthetic route involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, , ] This method allows for the incorporation of various substituents on the pyridine ring, leading to diverse this compound derivatives.

Q2: How does the structure of this compound lend itself to further chemical modifications?

A2: The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic substitution reactions. Researchers have exploited this reactivity to introduce various functionalities like amines, thiols, and other heterocycles at this position. [, , , , ] Furthermore, the formyl group in 2-chloro-3-formyl-1,8-naphthyridine can be readily transformed into alkoxycarbonyl groups or utilized in cyclization reactions to yield oxadiazoles, thiadiazoles, and triazoles. []

Q3: What is the significance of synthesizing 1,8-naphthyridine derivatives containing azetidin-2-one moieties?

A3: Azetidin-2-ones, also known as β-lactams, are prominent structural motifs found in various biologically active compounds, including antibiotics like penicillin. [, ] The incorporation of the this compound scaffold into the azetidin-2-one ring system aims to explore their combined pharmacological potential, particularly as antihypertensive, anti-inflammatory, and anti-aggressive agents. []

Q4: Has this compound demonstrated any promising biological activities?

A4: Studies have shown that some this compound derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , , ] This finding highlights their potential as lead compounds for developing new antibacterial agents.

Q5: How has this compound contributed to the field of coordination chemistry?

A5: Researchers have employed this compound as a precursor for synthesizing novel ligands, particularly those capable of coordinating to transition metals like nickel. [, ] For instance, reacting this compound with 2-amino-5-phenylpyridine yields a ligand that can form linear tetranuclear nickel complexes. [, ] These complexes are of interest due to their unique electronic and magnetic properties, which arise from metal-metal interactions within the chain.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A6: Researchers typically employ a combination of spectroscopic methods for structural characterization. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, offers valuable information regarding the arrangement of hydrogen atoms within the molecule and aids in confirming the structures of newly synthesized derivatives. [, , , ] Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of the compound. []

Q7: Beyond antimicrobial activity, are there other potential applications for this compound derivatives?

A7: While much of the research focuses on the biological activity of these compounds, their unique electronic properties make them attractive targets for materials science applications. For instance, the linear tetranuclear nickel complexes derived from this compound show potential for use in molecular electronics. [] The ability to tune the electronic properties of these complexes through ligand modification makes them promising candidates for developing molecular wires and other nanoelectronic components.

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